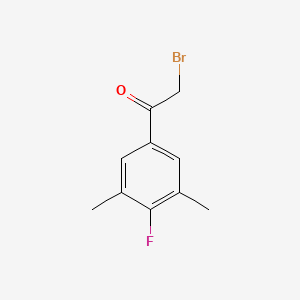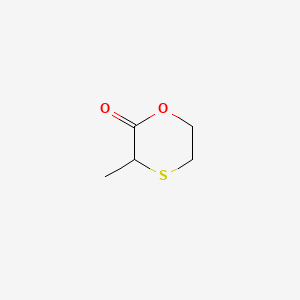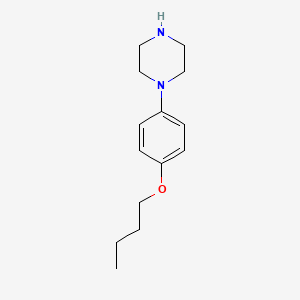
Triisopropyl-thiophen-2-yl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triisopropyl-thiophen-2-yl-silane is an organosilicon compound with the molecular formula C13H24SSi and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring attached to a silicon atom, which is further bonded to three isopropyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Triisopropyl-thiophen-2-yl-silane can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-boronic acid with triisopropylchlorosilane in the presence of a palladium catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions
Triisopropyl-thiophen-2-yl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of mild reducing agents.
Substitution: The silicon atom in this compound can undergo substitution reactions, where one or more of the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学的研究の応用
Triisopropyl-thiophen-2-yl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism by which triisopropyl-thiophen-2-yl-silane exerts its effects involves its ability to participate in various chemical reactions. The silicon atom, bonded to three isopropyl groups and a thiophene ring, can interact with different molecular targets and pathways. For example, in peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during global deprotection .
類似化合物との比較
Similar Compounds
Triisopropylsilane: An organosilicon compound with the formula (i-Pr)3SiH, used as a scavenger in peptide synthesis and as a mild reducing agent.
Thiophene Derivatives: Compounds containing the thiophene ring, which are widely used in organic synthesis and material science.
Uniqueness
Triisopropyl-thiophen-2-yl-silane is unique due to the combination of the thiophene ring and the triisopropylsilane moiety. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
特性
CAS番号 |
163079-26-3 |
|---|---|
分子式 |
C13H24SSi |
分子量 |
240.48 g/mol |
IUPAC名 |
tri(propan-2-yl)-thiophen-2-ylsilane |
InChI |
InChI=1S/C13H24SSi/c1-10(2)15(11(3)4,12(5)6)13-8-7-9-14-13/h7-12H,1-6H3 |
InChIキー |
KYKOOMBOQUFLIH-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=CC=CS1)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


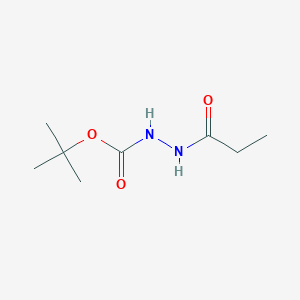
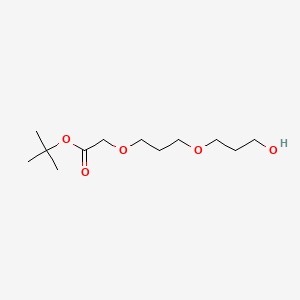
![(2-Methyl-3H-iMidazo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13983920.png)

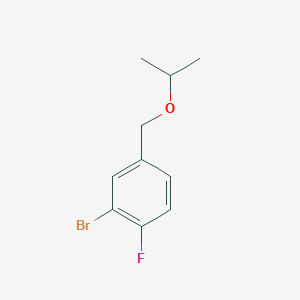
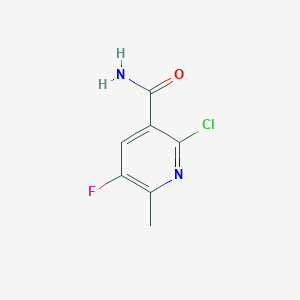
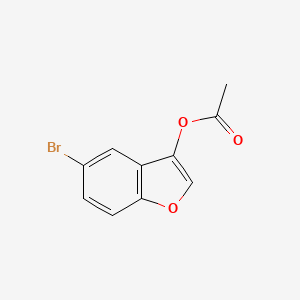
![n-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B13983939.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
